tert-butyl (3S)-3-amino-4-phenylbutanoate
tert-butyl (3S)-3-amino-4-phenylbutanoate
Brand Name:
Vulcanchem
CAS No.:
120686-17-1
VCID:
VC20870890
InChI:
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m0/s1
SMILES:
CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)N
Molecular Formula:
C14H21NO2
Molecular Weight:
235.32 g/mol
tert-butyl (3S)-3-amino-4-phenylbutanoate
CAS No.: 120686-17-1
Cat. No.: VC20870890
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120686-17-1 |
|---|---|
| Molecular Formula | C14H21NO2 |
| Molecular Weight | 235.32 g/mol |
| IUPAC Name | tert-butyl (3S)-3-amino-4-phenylbutanoate |
| Standard InChI | InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m0/s1 |
| Standard InChI Key | ZIJHIHDFXCNFAA-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)C[C@H](CC1=CC=CC=C1)N |
| SMILES | CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)N |
| Canonical SMILES | CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator